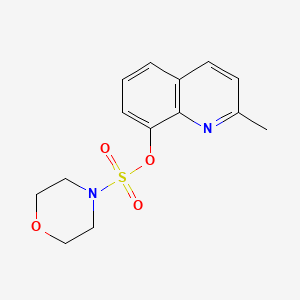

2-Methylquinolin-8-yl morpholine-4-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), compounds structurally related to quinolines, have been identified as having significant therapeutic potentials. Initially recognized for their neurotoxicity, certain derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown to possess neuroprotective qualities, potentially preventing Parkinsonism in mammals. The broader class of THIQs has been explored for anticancer properties, with the US FDA's approval of trabectedin for treating soft tissue sarcomas highlighting a significant milestone in cancer drug discovery. This suggests that derivatives of quinolines, like 2-Methylquinolin-8-yl morpholine-4-sulfonate, could be explored for similar therapeutic applications (Singh & Shah, 2017).

Analytical Methods in Antioxidant Activity

The study and detection of antioxidant activity in compounds, including those related to quinolines, are critical for understanding their potential benefits in food engineering, medicine, and pharmacy. Various tests and assays, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, are employed to determine the antioxidant capacities of compounds. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples, suggesting the importance of 2-Methylquinolin-8-yl morpholine-4-sulfonate in similar analytical applications (Munteanu & Apetrei, 2021).

Insights of 8-Hydroxyquinolines in Medicinal Chemistry

8-Hydroxyquinolines, a significant heterocyclic scaffold, have drawn considerable attention due to their substantial biological activities. Over recent years, synthetic modifications of this scaffold have been under exploration to develop potent target-based drugs for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives also make them promising drug candidates for multiple diseases, indicating the potential research and development directions for compounds like 2-Methylquinolin-8-yl morpholine-4-sulfonate in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Wirkmechanismus

Target of Action

Quinoline derivatives, which “2-Methylquinolin-8-yl morpholine-4-sulfonate” is part of, are known to have a wide range of biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Quinoline derivatives are involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities .

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl) morpholine-4-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-11-5-6-12-3-2-4-13(14(12)15-11)20-21(17,18)16-7-9-19-10-8-16/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQBQEQZEMFUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)N3CCOCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-8-yl morpholine-4-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)

![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)

![2-Chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide](/img/structure/B2696346.png)

![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)